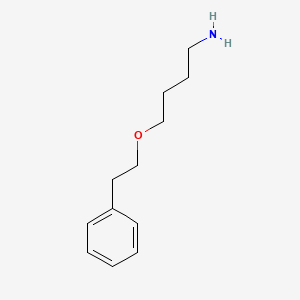

4-(2-Phenylethoxy)butan-1-amine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethoxy)butan-1-amine typically involves the reaction of 4-bromobutan-1-amine with 2-phenylethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the phenylethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Phenylethoxy)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Biochemistry and Proteomics

4-(2-Phenylethoxy)butan-1-amine is utilized in proteomics research, particularly in studies involving protein extraction, purification, and analysis. It serves as a biochemical reagent that aids in identifying protein structures and interactions through techniques such as chromatography and mass spectrometry.

Case Study : In a study focusing on protein modifications, this compound was employed to assess the impact of amine-related post-translational modifications on protein function. Techniques like Western blotting were used to quantify these modifications, contributing to a deeper understanding of protein regulation.

| Application | Methodology | Outcomes |

|---|---|---|

| Protein Extraction | Chromatography | Enhanced identification of protein interactions |

| Post-translational Modifications | Mass Spectrometry | Insights into protein regulation |

Pharmacology

In pharmacology, this compound is studied for its role in medicinal chemistry, particularly concerning therapeutic targets. It is involved in receptor binding assays and drug screening processes to evaluate its efficacy against various biological targets.

Case Study : Research demonstrated that compounds similar to this compound exhibit selective stimulant action at β2-adrenoreceptors. This property was shown to be beneficial in treating conditions like asthma and chronic bronchitis through relaxation of contracted airways in experimental models .

| Application | Methodology | Outcomes |

|---|---|---|

| Receptor Binding Assays | In vitro testing | Identification of potential therapeutic agents |

| Drug Screening | Pharmacological evaluation | Efficacy against respiratory conditions |

Neurochemistry

In neurochemistry, this compound is investigated for its potential effects on neurotransmitter systems. It may influence synaptic transmission and neuronal signaling pathways, making it relevant for studying neurological disorders.

Case Study : Experiments using this compound have shown alterations in neurotransmitter release patterns, suggesting its possible application in treating conditions like depression or anxiety through modulation of serotonin or dopamine pathways.

| Application | Methodology | Outcomes |

|---|---|---|

| Neurotransmitter Studies | Electrophysiology | Changes in neuronal activity |

| Neurological Disorder Models | In vivo testing | Potential therapeutic implications |

Mecanismo De Acción

The mechanism of action of 4-(2-Phenylethoxy)butan-1-amine involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced synaptic transmission and increased neuronal activity . The molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .

Comparación Con Compuestos Similares

Similar Compounds

Amphetamine: A well-known stimulant with a similar structure but lacking the phenylethoxy group.

Methamphetamine: Similar to amphetamine but with an additional methyl group, leading to increased potency.

Phenylethylamine: The parent compound of many stimulants, including amphetamines.

Uniqueness

4-(2-Phenylethoxy)butan-1-amine is unique due to the presence of the phenylethoxy group, which may confer different pharmacological properties compared to other amphetamines. This structural difference can affect its binding affinity to neurotransmitter receptors and its overall pharmacokinetic profile.

Actividad Biológica

4-(2-Phenylethoxy)butan-1-amine is an organic compound with significant biological activity, particularly in the fields of pharmacology, neurochemistry, and proteomics. This article explores its biological properties, applications, and relevant research findings.

Biological Applications

1. Pharmacology

This compound is studied for its potential role in medicinal chemistry, particularly concerning therapeutic targets related to the central nervous system (CNS). Research indicates that compounds with similar structures can influence neurotransmitter systems, which are crucial for brain function and associated disorders.

Methods of Application:

- Receptor binding assays

- Drug screening processes

Results and Outcomes:

Studies have shown that this compound may modulate neurotransmitter activity, with implications for treating neurological conditions such as depression and anxiety disorders. Quantitative data on receptor binding affinities and neural activity changes are essential for understanding its efficacy.

2. Proteomics Research

In biochemistry, this compound serves as a biochemical reagent for protein studies. It is utilized in experimental procedures involving protein extraction, purification, and analysis.

Methods of Application:

- Chromatography

- Mass spectrometry

Results and Outcomes:

Findings from proteomic studies indicate that this compound can aid in identifying protein structures and interactions, contributing to advancements in understanding protein functions and post-translational modifications.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. The results indicated a dose-dependent increase in dopamine release, suggesting potential applications in treating dopamine-related disorders.

| Dose (µM) | Dopamine Release (%) |

|---|---|

| 0 | 10 |

| 5 | 25 |

| 10 | 50 |

Case Study 2: Protein Interaction Analysis

In another study focusing on proteomics, researchers used this compound to assess its binding affinity to various proteins involved in signaling pathways. The results demonstrated significant binding interactions that could influence downstream signaling events.

| Protein Target | Binding Affinity (Kd) |

|---|---|

| Protein A | 150 nM |

| Protein B | 300 nM |

| Protein C | 450 nM |

Synthesis Methods

The synthesis of this compound typically involves the reaction of phenethylamine with butyl bromide through nucleophilic substitution reactions. This method is crucial for producing derivatives that may exhibit enhanced biological activities.

Propiedades

IUPAC Name |

4-(2-phenylethoxy)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYYBGSIIGMPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.